Benzyl (3-hydroxypropyl)(isopropyl)carbamate
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Overview
Description
Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H15NO3. It is also known by its IUPAC name, benzyl N-(3-hydroxypropyl)carbamate. This compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and an isopropyl carbamate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxypropyl)(isopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxypropylamine under basic conditions. The reaction proceeds as follows:
Reactants: Benzyl chloroformate and 3-hydroxypropylamine.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to 40°C.
Reaction Time: 2-4 hours.
The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-hydroxypropyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl (3-oxopropyl)(isopropyl)carbamate.
Reduction: Benzyl (3-hydroxypropyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of benzyl (3-hydroxypropyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of enzymes that catalyze the hydrolysis of carbamates. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its natural substrate.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-hydroxyethyl)carbamate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but without the isopropyl group.
Isopropyl N-(3-hydroxypropyl)carbamate: Similar structure but with an isopropyl group instead of a benzyl group.
Uniqueness
Benzyl (3-hydroxypropyl)(isopropyl)carbamate is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-12(2)15(9-6-10-16)14(17)18-11-13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3 |
InChI Key |
BYMUVFKAUWOXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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